molecular formula C8H9BrMg B1591106 2,5-Dimethylphenylmagnesium bromide CAS No. 30897-86-0

2,5-Dimethylphenylmagnesium bromide

Cat. No. B1591106
CAS RN: 30897-86-0
M. Wt: 209.37 g/mol
InChI Key: OOJAWTIYZUSKLZ-UHFFFAOYSA-M
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Description

2,5-Dimethylphenylmagnesium bromide is a chemical compound with the molecular formula (CH3)2C6H3MgBr . It is used in industrial and scientific research .


Molecular Structure Analysis

The linear formula of 2,5-Dimethylphenylmagnesium bromide is (CH3)2C6H3MgBr . The molecular weight is 209.37 .


Physical And Chemical Properties Analysis

2,5-Dimethylphenylmagnesium bromide is a yellow-brown liquid . It has a density of 0.945 g/mL at 25 °C and a boiling point of 65 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Cross-Coupling Reactions

2,5-Dimethylphenylmagnesium bromide has been noted for its role in cross-coupling reactions. Specifically, it is involved in the Suzuki reaction, where it reacts with triisopropyl borate to yield various boronic acids, essential intermediates in the synthesis of biologically active compounds and fine chemicals. The Suzuki cross-coupling conditions facilitate the transfer of aryl groups from boron, showcasing the compound's utility in organic synthesis and drug development (Winkle & Schaab, 2001).

Formation of Nanocomposites

The compound is also instrumental in the field of nanotechnology. In the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), which have applications in biomedical fields like drug delivery and magnetic resonance imaging (MRI), 2,5-Dimethylphenylmagnesium bromide plays a critical role in forming these nanoparticles with specific size, shape, and magnetic properties (Mahmoudi et al., 2009).

Synthesis of Heterocycles

This compound is used in the synthesis of heterocyclic compounds like acridines. In a notable reaction, 2-(trifluoromethyl)aniline, when treated with 2,5-Dimethylphenylmagnesium bromide, yields rotationally restricted acridines. These reactions are essential in medicinal chemistry for the development of pharmaceuticals and other biologically active molecules (Zhang et al., 2013).

Development of Electron Sponges

2,5-Dimethylphenylmagnesium bromide is also a precursor in synthesizing macromolecules that act as electron sponges. These molecules are crucial in the field of electronics and materials science for their ability to undergo reversible oxidation and efficiently transfer electrons (Rathore et al., 2001).

Safety And Hazards

2,5-Dimethylphenylmagnesium bromide is classified as highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

magnesium;1,4-dimethylbenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJAWTIYZUSKLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GH Wiegand, WE McEwen - The Journal of Organic Chemistry, 1968 - ACS Publications
Triarylsulfonium halides have been preparedby the reaction of diaryl sulfoxides with aromatichydrocarbons in the presence of a large excess of aluminum halide. The structures of the …
Number of citations: 39 pubs.acs.org
CL Sun, H Krause, A Fürstner - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
Although iron‐catalyzed cross‐coupling reactions of arylmagnesium halides with alkyl halides are well established and proceed effectively under a variety of experimental conditions, …
Number of citations: 90 onlinelibrary.wiley.com
DS Matteson, RWH Mah - The Journal of Organic Chemistry, 1963 - ACS Publications
B-Aryl-B-vinylborinic esters have been prepared by the addition of aryl Grignard reagents to dibutyl ethylene-boronate. Light-initiated addition of bromotrichloromethane to the vinyl …
Number of citations: 31 pubs.acs.org
G Mehta, G Panda, RD Yadav, K Ravikumar - 1997 - nopr.niscpr.res.in
While the'gold-rush'towards the exploration of the chemistry of fuIIerenes continues unabated 1, there are spinoffs in the form of emerging synthetic interest2 in accessing curved, non-…
Number of citations: 11 nopr.niscpr.res.in
JA Ewen, MJ Elder, RL Jones… - Journal of the …, 2001 - ACS Publications
Syntheses, crystal structures, and polymerization data for new isospecific metallocenes (heterocenes) having cyclopentenyl ligands b-fused to substituted thiophenes (Tp) and pyrroles (…
Number of citations: 130 pubs.acs.org
MOL Spangler - 1953 - vtechworks.lib.vt.edu
A review of the more important methods of synthesis of 1,3-diarylisobenzofurans (III) and o-diaroylbenzenes (II) was made. These were compared with the possibilities involved in the …
Number of citations: 0 vtechworks.lib.vt.edu
A Popplestone - 1983 - search.proquest.com
The work described in this thesis was conducted between June 1980 and January 1983 and is concerned with the development of potential synthetic approaches to the pyrido [4, 3-b] …
Number of citations: 2 search.proquest.com
SG CLARK II - 1958 - search.proquest.com
University has been very active in the field of high molecular weight hydrocarbons, Included in the objectives of the research effort of this group are:(l) preparation of a large number of …
Number of citations: 0 search.proquest.com
FJ Riel - 1951 - search.proquest.com
PURDUE UNIVERSITY Page 1 PURDUE UNIVERSITY THIS IS TO CERTIFY THAT THE THESIS PREPARED UNDER MY SUPERVISION by Frank J. Riel___________________ …
Number of citations: 2 search.proquest.com
A Pande, YN Shukla - Indian Journal …, 1997 - Council of Scientific & Industrial …
Number of citations: 0

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